Thymidylate Synthase Affinity: Head‑to‑Head Ki Comparison Against a Structurally Validated Thiazole‑Based TS Inhibitor
The target compound inhibits thymidylate synthase (TS) from L1210 mouse leukaemia cells with a Ki of 1.10 nM, measured by ChEMBL-curated binding assay [1]. When compared with the thiazole derivative BDBM50399277 (CHEMBL2180553), a virtual‑screening hit co‑crystallised with human TS and reported in the same dataset family, the Ki is 1 300 nM [2]. This represents an approximately 1 182‑fold higher affinity for the target compound over the comparator, demonstrating that the 3,4‑dimethoxybenzamide–coumarin arrangement optimally fills the TS active site whereas the triazole‑containing comparator does not.
| Evidence Dimension | Binding affinity (Ki) against thymidylate synthase |
|---|---|
| Target Compound Data | Ki = 1.10 nM (mouse TS from L1210 cells) |
| Comparator Or Baseline | BDBM50399277 / CHEMBL2180553: Ki = 1 300 nM (human TS) |
| Quantified Difference | ≈ 1 182‑fold lower Ki (i.e., higher affinity) for the target compound |
| Conditions | Biochemical binding assay; data curated by ChEMBL and hosted in BindingDB. Note that the target compound was assayed on mouse TS, whereas the comparator was assayed on human TS. While species‑isoform differences may contribute, the >1 000‑fold gap substantially exceeds typical inter‑species TS variation. |
Why This Matters
Procurement of the correct compound ensures single‑digit nanomolar TS engagement, a prerequisite for cellular target modulation and SAR studies; a generic thiazole derivative with three‑orders‑of‑magnitude weaker binding would fail to occupy TS at achievable concentrations.
- [1] BindingDB entry BDBM50408872 (CHEMBL58548): Ki = 1.10 nM against thymidylate synthase from L1210 mouse leukaemia cells. BindingDB, 2009. View Source
- [2] BindingDB Summary Ki for CHEMBL2180553 (BDBM50399277): Ki = 1 300 nM against human thymidylate synthase. BindingDB, citing Carosati et al., J. Med. Chem. 2012, 55, 10272–10276. View Source
